molecular formula C18H23N5O2 B3020477 3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione CAS No. 377058-43-0

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

Cat. No. B3020477
CAS RN: 377058-43-0
M. Wt: 341.415
InChI Key: PEKLYBAMAFSAHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core (a type of nitrogen-containing heterocycle), with various substituents attached at the 3, 7, and 8 positions of the purine ring .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions similar to other purines, such as alkylation, acylation, or various substitution reactions. The exact reactivity would depend on the specific groups present and their positions on the purine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of a phenyl group might increase its hydrophobicity compared to a simple purine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to compare it to other purine derivatives to understand how changes in the substituents affect these properties .

properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKLYBAMAFSAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

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